2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide
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Overview
Description
The compound’s name suggests it contains an indole group, a pteridine group, a thioether linkage, and an acetamide group with a 4-methylphenyl substituent. The presence of these functional groups can influence the compound’s properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The indole and pteridine parts might be synthesized separately, then linked together. The acetamide group could be added in a subsequent step.Molecular Structure Analysis
The molecular structure of the compound could be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The compound’s reactivity could be studied by reacting it with different reagents and observing the products. The presence of the indole and pteridine groups could make the compound reactive towards electrophiles or nucleophiles.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict some of these properties.Scientific Research Applications
Antiallergic Applications
Research has explored similar compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, for their potential as antiallergic agents. A study by Menciu et al. (1999) focused on synthesizing these compounds and assessing their antiallergic potency. They found N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide to be significantly potent in histamine release assays and IL-4 production tests. This indicates a potential area of exploration for related compounds in allergy treatment and prevention (Menciu et al., 1999).
Cytotoxic Activity
Another research direction includes the study of cytotoxic activity against cancer cell lines. Nguyen et al. (2019) synthesized a series of compounds including 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives. These compounds exhibited varying levels of cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This suggests that structurally similar compounds might have potential applications in cancer research (Nguyen et al., 2019).
Antimicrobial Activity
The synthesis of compounds with antimicrobial properties is another avenue of research. Studies by Muralikrishna et al. (2014) and others have shown that compounds with structures including indole moieties and acetamide groups can possess antimicrobial activity. This opens up possibilities for their use in developing new antimicrobial agents (Muralikrishna et al., 2014).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. It would be important to handle the compound safely and to dispose of it properly.
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential uses. If it has interesting biological activity, it could be developed into a drug or used as a tool in biological research.
Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a detailed analysis, you would need to consult a specialist or conduct laboratory experiments.
properties
IUPAC Name |
2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2S/c1-16-6-8-18(9-7-16)29-21(32)15-34-25-30-23-22(26-11-12-27-23)24(33)31(25)13-10-17-14-28-20-5-3-2-4-19(17)20/h2-9,11-12,14,28H,10,13,15H2,1H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELAMDKWZRTVDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide |
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